molecular formula C15H14N4O3S B2553420 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide CAS No. 952848-17-8

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Katalognummer B2553420
CAS-Nummer: 952848-17-8
Molekulargewicht: 330.36
InChI-Schlüssel: MOEIHYAMROAXPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide is a heterocyclic molecule that appears to be a part of a broader class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic organic acids or amines. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves a sequential transformation of 4-(1H-indol-3-yl)butanoic acid into various intermediates, followed by a nucleophilic substitution reaction to achieve the final compounds . Similarly, the synthesis of functionalized isoxazoles from ynones using 4,5-dihydro-1,2,4-oxadiazole as a nitrogen transfer reagent has been demonstrated, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral and elemental analysis. The indole-based oxadiazole scaffolds mentioned in the first paper were structurally confirmed using such methods . The molecular structure of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide would likely be analyzed similarly, ensuring the correct assembly of the heterocyclic framework and the appropriate functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by the formation of heterocyclic rings and the introduction of various substituents. For example, the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via a four-component reaction showcases the complexity and versatility of reactions involving oxadiazole rings . The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives also involves multiple steps, including the formation of esters, hydrazides, and oxadiazol-2-thiols .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide are not detailed in the provided papers, related compounds have been screened for biological activities such as urease inhibition and lipoxygenase inhibition. These activities suggest that the compound may also possess similar properties, which could be explored through in vitro and in silico studies . The hemolytic study of the indole-based oxadiazole compounds indicates mild cytotoxicity, which is an important consideration for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Novel Urease Inhibitors

Compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide have been synthesized and evaluated for their urease inhibitory potential. These molecules, particularly those incorporating indole-based oxadiazole scaffolds, have shown potent inhibitory effects against the urease enzyme, highlighting their potential as therapeutic agents in drug design programs focused on conditions where urease activity is implicated (Nazir et al., 2018).

Optoelectronic Properties

Research into oxadiazole derivatives, including those similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide, has extended into the field of optoelectronics. These compounds have been synthesized and characterized for their redox, structural, and optoelectronic properties. The findings indicate potential applications in the development of molecular wires and materials for electronic devices (Wang et al., 2006).

Lipoxygenase Inhibitors

Another area of application is the synthesis of oxadiazole derivatives as lipoxygenase inhibitors. These compounds have been prepared and tested for their inhibitory activity against the lipoxygenase enzyme, showcasing their relevance in therapeutic areas where lipoxygenase plays a critical role (Aziz‐ur‐Rehman et al., 2016).

Cholinesterase Inhibition

Oxadiazole derivatives have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for the treatment of neurodegenerative diseases, such as Alzheimer's. Some derivatives have shown moderate inhibition, suggesting potential for further exploration in the context of drug development for dementias and related conditions (Pflégr et al., 2022).

Antitumor Activity

Further extending the versatility of oxadiazole compounds, some derivatives have demonstrated potent antitumor activity across various cell lines. This suggests their potential utility in cancer therapy, highlighting the broad applicability of these compounds in medicinal chemistry (Maftei et al., 2013).

Antibacterial Activity

Oxadiazole and related derivatives have also been synthesized and tested for their antibacterial properties. Specific compounds have shown significant activity against various bacterial strains, indicating their potential as antibacterial agents (Kakkerla et al., 2016).

Safety And Hazards

Without specific safety data for this compound, general precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

Eigenschaften

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c20-13(7-4-10-23-11-5-2-1-3-6-11)17-15-19-18-14(21-15)12-8-9-16-22-12/h1-3,5-6,8-9H,4,7,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIHYAMROAXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.